molecular formula C12H22ClN3OS B6260824 3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride CAS No. 2172245-85-9

3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride

Cat. No. B6260824
CAS RN: 2172245-85-9
M. Wt: 291.8
InChI Key:
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Description

3-(Aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride, otherwise known as AMEPH, is a synthetic compound with a wide range of applications in scientific research. It is a white, water-soluble, crystalline solid with a molecular weight of 298.75 g/mol. AMEPH has been used in the laboratory for a variety of purposes, including protein crystallization, DNA/RNA isolation, enzyme activity assays, and cell culture studies.

Scientific Research Applications

AMEPH has been used in a variety of scientific research applications, including protein crystallization, DNA/RNA isolation, enzyme activity assays, and cell culture studies. In protein crystallization, AMEPH is used as a precipitant for the crystallization of proteins, which can then be used for further research and analysis. In DNA/RNA isolation, AMEPH can be used to isolate and purify DNA and RNA from a variety of sources, such as tissue samples, cells, and bacteria. In enzyme activity assays, AMEPH can be used to measure the activity of enzymes in a variety of biochemical reactions. Finally, in cell culture studies, AMEPH can be used to study the effects of various compounds on the growth and development of cells in culture.

Mechanism of Action

The exact mechanism of action of AMEPH is still not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and preventing them from participating in biochemical reactions. It is also believed that AMEPH can interact with proteins and other macromolecules, affecting their structure and activity. Finally, it is believed that AMEPH can interact with DNA and RNA, affecting their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMEPH are still not fully understood. However, it is believed that the compound can affect the structure and activity of proteins, DNA, and RNA, as well as the activity of enzymes. It is also believed that AMEPH can interfere with the growth and development of cells in culture, as well as the activity of metal ions.

Advantages and Limitations for Lab Experiments

The main advantage of using AMEPH in laboratory experiments is that it is a relatively inexpensive and easy-to-use compound. It is also water-soluble, which makes it easy to work with in aqueous solutions. However, one potential limitation of using AMEPH is that it can interfere with the activity of enzymes, as well as the growth and development of cells in culture. It is therefore important to use the compound with caution and to carefully monitor the results of experiments.

Future Directions

There are many potential future directions for the use of AMEPH in scientific research. One potential direction is to use the compound to study the structure and function of proteins, DNA, and RNA. Another potential direction is to use the compound to study the effects of various compounds on the growth and development of cells in culture. Additionally, AMEPH could be used to study the activity of enzymes in a variety of biochemical reactions. Finally, AMEPH could be used to develop novel methods for protein crystallization.

Synthesis Methods

AMEPH can be synthesized from commercially available 4-ethyl-5-methyl-1,3-thiazol-2-amine and pentanoyl chloride. The reaction involves the condensation of the two compounds in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in a polar organic solvent, such as ethanol or acetonitrile, and can be completed in a few hours. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting materials to the desired product. The product can then be isolated by precipitation with aqueous hydrochloric acid and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride involves the reaction of 4-ethyl-5-methyl-2-thiocyanato-1,3-thiazole with 3-aminomethylpentanoic acid, followed by conversion of the resulting intermediate to the hydrochloride salt form.", "Starting Materials": [ "4-ethyl-5-methyl-2-thiocyanato-1,3-thiazole", "3-aminomethylpentanoic acid", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-5-methyl-2-thiocyanato-1,3-thiazole (1.0 g) in diethyl ether (20 mL) and add 3-aminomethylpentanoic acid (1.2 g) to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in water (10 mL) and add hydrochloric acid (1 M) dropwise until the pH of the solution reaches 2-3.", "Step 4: Add sodium hydroxide (1 M) dropwise to the solution until the pH of the solution reaches 7-8.", "Step 5: Extract the product with diethyl ether (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the final product as a white solid." ] }

CAS RN

2172245-85-9

Product Name

3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride

Molecular Formula

C12H22ClN3OS

Molecular Weight

291.8

Purity

95

Origin of Product

United States

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